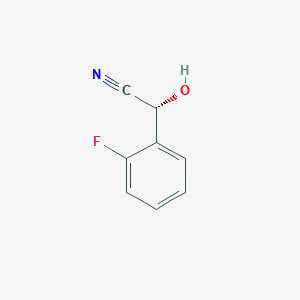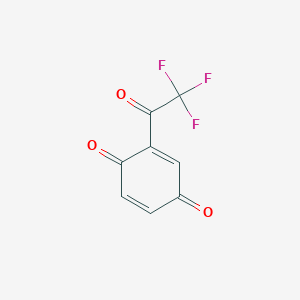
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a cyclohexa-2,5-diene-1,4-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product .
化学反応の分析
Types of Reactions
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
科学的研究の応用
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism by which 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it can inhibit key enzymes involved in cellular processes, thereby affecting cell viability and proliferation .
類似化合物との比較
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: A parent compound with similar structural features but lacking the trifluoroacetyl group.
2-Phenylcyclohexa-2,5-diene-1,4-dione: A derivative with a phenyl group instead of a trifluoroacetyl group.
2-(Trifluoromethyl)cyclohexa-2,5-diene-1,4-dione: A compound with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced stability. These properties make it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
273223-72-6 |
|---|---|
分子式 |
C8H3F3O3 |
分子量 |
204.10 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H3F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3H |
InChIキー |
HPBVRLZRPNPZLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=CC1=O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


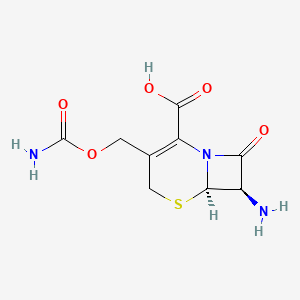
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
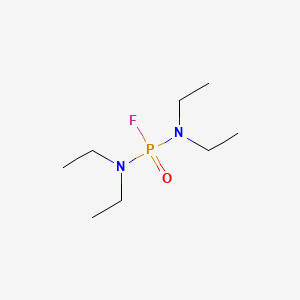
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
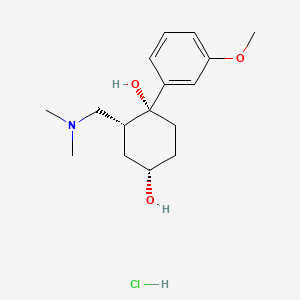
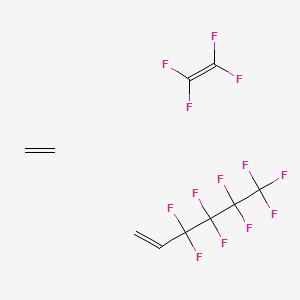
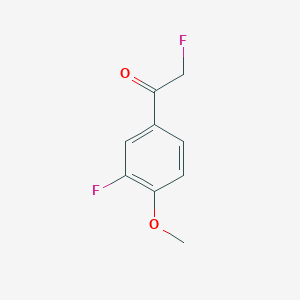
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
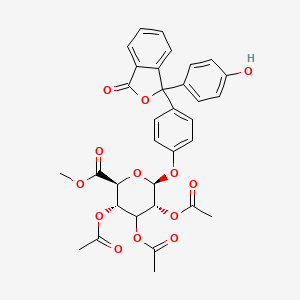
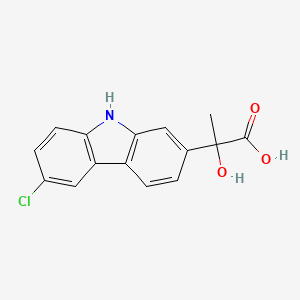
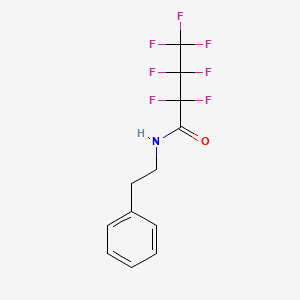
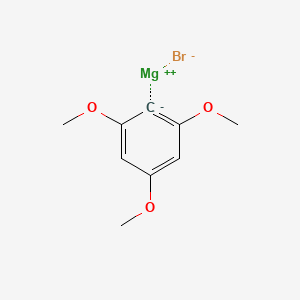
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
